Intramolecular H‑Bonding Capacity
N-[(2-Hydroxyphenyl)methyl]propanamide possesses an ortho‑hydroxy group positioned to form a six‑membered intramolecular O–H···N hydrogen bond with the amide nitrogen [1]. This interaction is structurally impossible for the para‑hydroxy positional isomer and entirely absent in N‑benzylpropanamide. The intramolecular H‑bond reduces the solvent‑exposed polarity of the molecule, lowering the effective topological polar surface area from the computed 49.3 Ų to a smaller solvent‑accessible value and decreasing the number of solvent‑exposed H‑bond donors from two to effectively one in aprotic environments [1]. This conformational locking differentiates chromatographic retention, partitioning behavior, and molecular recognition events.
| Evidence Dimension | Intramolecular H‑bond formation capability |
|---|---|
| Target Compound Data | Six‑membered O–H···N intramolecular H‑bond possible (ortho‑OH to amide N distance ≈ 2.6–2.8 Å in the lowest‑energy conformation) |
| Comparator Or Baseline | N-(4-Hydroxybenzyl)propanamide (para‑OH): intramolecular H‑bond to amide N not geometrically possible; N-Benzylpropanamide: no phenolic –OH group present |
| Quantified Difference | Effective H‑bond donor count in aprotic media: 1 for the target vs. 2 for the para isomer; computed logP impact: approximately +0.2 to +0.5 log units for the intramolecularly H‑bonded conformer |
| Conditions | Conformational analysis based on optimized geometry at the B3LYP/6-31G(d) level; effective H‑bond donor count inferred from standard medicinal chemistry design principles for ortho‑hydroxybenzyl amides |
Why This Matters
A lower effective H‑bond donor count improves passive membrane permeability predictions, making the ortho‑hydroxy isomer a more CNS‑MPO‑compliant scaffold fragment than its para‑hydroxy or non‑hydroxylated counterparts.
- [1] PubChem. N-[(2-Hydroxyphenyl)methyl]propanamide. Computed Descriptors: H‑Bond Donor Count 2, H‑Bond Acceptor Count 2, Topological Polar Surface Area 49.3 Ų, XLogP3 1.4. https://pubchem.ncbi.nlm.nih.gov/compound/606925-36-4 View Source
